CID 19908042 -

CID 19908042

Catalog Number: EVT-14555353
CAS Number:
Molecular Formula: C17H14F2N2Si
Molecular Weight: 312.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of CID 19908042 can be approached through various methods, primarily focusing on the methylation of arginine residues. The most common synthetic route involves the use of methyl donors such as S-adenosylmethionine to introduce methyl groups onto the nitrogen atoms of arginine.

Technical Details

  1. Reagents: The synthesis typically requires reagents like S-adenosylmethionine, enzymes such as protein arginine methyltransferases, and buffers to maintain optimal pH levels.
  2. Procedure: The reaction often takes place under controlled conditions where arginine is incubated with the methyl donor in the presence of the enzyme, allowing for the selective formation of asymmetric dimethylarginine.
  3. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography are employed to isolate the desired compound from by-products.
Molecular Structure Analysis

CID 19908042 possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity.

Structure and Data

  • Chemical Formula: C₆H₁₄N₄O₂
  • Molecular Weight: Approximately 174.20 g/mol
  • Structural Features: The molecule features two methyl groups attached to the nitrogen atoms of the guanidino group of arginine, which significantly alters its interaction with nitric oxide synthase.
Chemical Reactions Analysis

CID 19908042 is involved in several biochemical reactions within the body, primarily relating to its role as a competitive inhibitor of nitric oxide synthase.

Reactions and Technical Details

  1. Inhibition Mechanism: Asymmetric dimethylarginine competes with L-arginine for binding to nitric oxide synthase, thereby reducing nitric oxide production.
  2. Biological Impact: Elevated levels of CID 19908042 are associated with various cardiovascular diseases due to impaired nitric oxide availability, leading to endothelial dysfunction.
Mechanism of Action

The mechanism through which CID 19908042 exerts its effects primarily revolves around its interaction with nitric oxide synthase.

Process and Data

  • Competitive Inhibition: CID 19908042 binds to the active site of nitric oxide synthase, preventing L-arginine from accessing this site.
  • Physiological Consequences: This inhibition results in decreased nitric oxide production, which is crucial for vascular relaxation and blood flow regulation. Studies indicate that increased levels of CID 19908042 correlate with higher risks of cardiovascular events .
Physical and Chemical Properties Analysis

CID 19908042 exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents but has limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nitrosating agents, leading to potential formation of nitrosamines.
Applications

The scientific applications of CID 19908042 are broad, particularly in medical research focused on cardiovascular health.

  1. Biomarker Research: Used as a biomarker for cardiovascular diseases due to its role in inhibiting nitric oxide synthesis.
  2. Therapeutic Targeting: Investigated as a target for therapeutic interventions aimed at restoring normal nitric oxide levels in pathological states.
  3. Analytical Chemistry: Employed in various analytical methods including liquid chromatography-mass spectrometry for quantifying levels in biological samples .
Introduction to Asymmetric Dimethylarginine (CID 19908042) in Contemporary Research

Asymmetric dimethylarginine (ADMA, CID 19908042) is an endogenous methylated derivative of L-arginine that has emerged as a critical regulator of nitric oxide (NO) synthesis and vascular homeostasis. Its discovery fundamentally altered our understanding of cardiovascular pathophysiology by revealing an intrinsic biochemical pathway for endothelial dysfunction independent of classical risk factors [1] [2].

Historical Context of Endogenous Nitric Oxide Synthase Inhibitors

The identification of ADMA in 1992 marked a paradigm shift in vascular biology. Prior research had established nitric oxide (NO) as a pivotal endothelial-derived relaxing factor, but the mechanisms underlying its pathological suppression remained incompletely understood. ADMA emerged as a naturally occurring inhibitor competitively displacing L-arginine at the active site of all nitric oxide synthase (NOS) isoforms—endothelial (eNOS), neuronal (nNOS), and inducible (iNOS) [1] [4].

Early mechanistic studies revealed that ADMA originates from proteolytic degradation of methylated nuclear proteins. Protein arginine methyltransferases (PRMTs), particularly type I enzymes (PRMT-1, 3, 4, 6), catalyze the transfer of methyl groups to arginine residues within proteins. Subsequent proteolysis releases free ADMA into the cytosol, where it accumulates to concentrations 10-20 times higher than plasma levels [4]. The discovery of dimethylarginine dimethylaminohydrolase (DDAH) provided the critical link to NO regulation. Two isoforms—DDAH-1 (predominant in liver/kidney) and DDAH-2 (predominant in vasculature)—hydrolyze ADMA to citrulline and dimethylamine, constituting the primary elimination pathway [1] [4].

The physiological significance of this pathway was confirmed when exogenous ADMA administration in humans induced dose-dependent vasoconstriction and reduced renal plasma flow, mirroring hemodynamic alterations in cardiovascular diseases [2]. This established ADMA not merely as a biochemical curiosity but as a functional mediator of vascular tone.

Research Significance in Cardiovascular and Metabolic Pathologies

ADMA transcends conventional risk stratification models by serving as both a biomarker and mediator of endothelial dysfunction. Its elevation occurs early in vascular disease pathogenesis, often preceding clinical manifestations. Research significance extends beyond coronary artery disease to encompass heart failure, renal disease, diabetes, and neurodegenerative disorders [1] [2] [5].

The "arginine paradox" underscores ADMA's pathophysiological importance: despite saturating concentrations of L-arginine (NOS substrate), ADMA potently inhibits NO synthesis. This occurs because ADMA competes with L-arginine at the catalytic site while simultaneously promoting eNOS uncoupling—a state where the enzyme generates superoxide instead of NO, amplifying oxidative stress [4] [6]. This dual mechanism positions ADMA as a master regulator of vascular redox balance.

Properties

Product Name

CID 19908042

Molecular Formula

C17H14F2N2Si

Molecular Weight

312.39 g/mol

InChI

InChI=1S/C17H14F2N2Si/c18-15-5-1-13(2-6-15)17(14-3-7-16(19)8-4-14)22-12-21-10-9-20-11-21/h1-11,17H,12H2

InChI Key

JKGQDVAZYLUWHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C=CN=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.